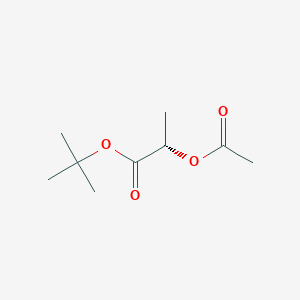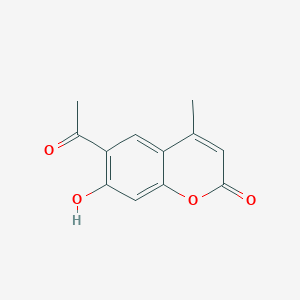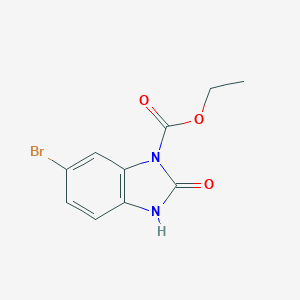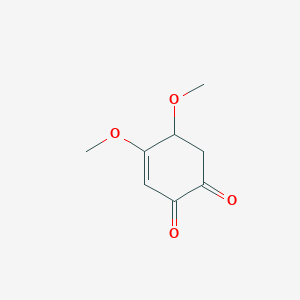
4,5-Dimethoxycyclohex-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxycyclohex-3-ene-1,2-dione, also known as DMDD, is a chemical compound that has generated interest in the scientific community due to its potential applications in the field of neuroscience. DMDD is a compound that has been shown to affect the activity of certain neurotransmitters in the brain, which makes it a promising candidate for the development of therapeutic drugs for various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, 4,5-Dimethoxycyclohex-3-ene-1,2-dione may increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of certain neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has a number of biochemical and physiological effects. In animal models, 4,5-Dimethoxycyclohex-3-ene-1,2-dione has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other mood disorders. 4,5-Dimethoxycyclohex-3-ene-1,2-dione has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Dimethoxycyclohex-3-ene-1,2-dione for lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its long-term safety profile.
Direcciones Futuras
There are several potential future directions for research on 4,5-Dimethoxycyclohex-3-ene-1,2-dione. One area of interest is the development of 4,5-Dimethoxycyclohex-3-ene-1,2-dione-based drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the study of 4,5-Dimethoxycyclohex-3-ene-1,2-dione's effects on other neurotransmitters and their potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its potential side effects, which could inform the development of safer and more effective drugs in the future.
Métodos De Síntesis
The synthesis of 4,5-Dimethoxycyclohex-3-ene-1,2-dione involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,5-dimethoxyphenylmalonic acid. This compound is then decarboxylated to form 4,5-dimethoxycyclohex-3-ene-1,2-dione.
Aplicaciones Científicas De Investigación
4,5-Dimethoxycyclohex-3-ene-1,2-dione has been the subject of several scientific studies, particularly in the field of neuroscience. Research has shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has the potential to affect the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Propiedades
Número CAS |
198134-67-7 |
|---|---|
Nombre del producto |
4,5-Dimethoxycyclohex-3-ene-1,2-dione |
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4,5-dimethoxycyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3 |
Clave InChI |
XCDJJJQRGSWVKX-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C(=O)C=C1OC |
SMILES canónico |
COC1CC(=O)C(=O)C=C1OC |
Sinónimos |
3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



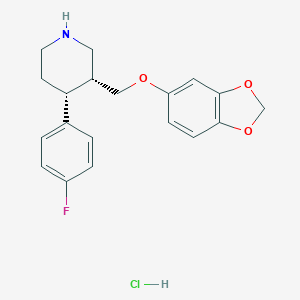
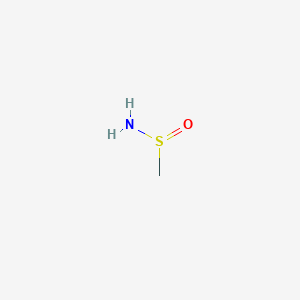
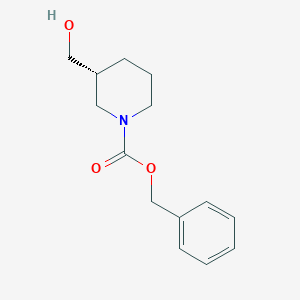
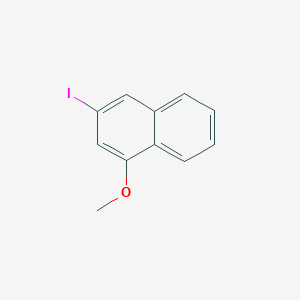
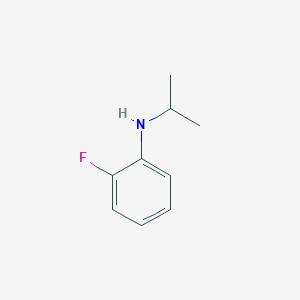
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
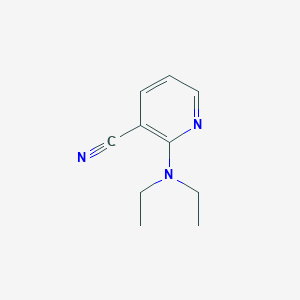
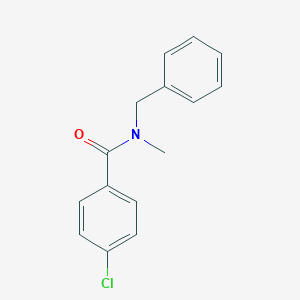
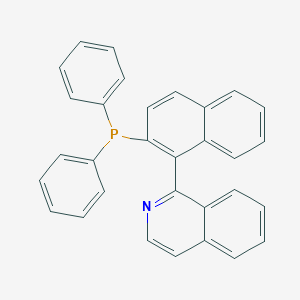
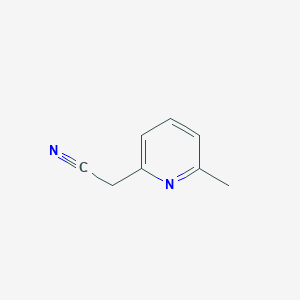
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
